Anisomycin, also known as flagecidin, is an antibiotic compound derived from the bacterium Streptomyces griseolus. Its chemical formula is C₁₄H₁₉NO₄. Anisomycin is primarily recognized for its ability to inhibit protein synthesis in eukaryotic cells by targeting the peptidyl transferase activity of the 80S ribosome, which is crucial for assembling amino acids into proteins. In addition to inhibiting protein synthesis, anisomycin can partially inhibit DNA synthesis at concentrations that significantly affect protein synthesis, making it a compound of interest in both pharmacology and molecular biology .
Anisomycin's primary mechanism of action involves the inhibition of protein synthesis through the disruption of peptide bond formation during translation. It binds to the ribosome and interferes with the peptidyl transferase center, effectively halting the elongation phase of protein synthesis. This action can lead to apoptosis in cells at lower concentrations due to stress signaling pathways being activated, such as the mitogen-activated protein kinase (MAPK) pathway .
Anisomycin exhibits a range of biological activities:
Several synthetic routes have been developed for anisomycin:
Anisomycin has several applications:
Anisomycin interacts with various compounds and biological systems:
Several compounds share structural or functional similarities with anisomycin. Here are some notable examples:
Compound Name | Structure Similarity | Primary Function | Unique Aspects |
---|---|---|---|
Cycloheximide | Similar ribosome target | Inhibits protein synthesis in eukaryotes | Derived from Streptomyces griseus, used primarily in research |
Puromycin | Similar mechanism | Inhibits protein synthesis | Functions as an analog of aminoacyl-tRNA |
Tetracycline | Structural similarity | Broad-spectrum antibiotic | Inhibits bacterial protein synthesis through a different mechanism |
Erythromycin | Related structure | Antibiotic targeting bacterial ribosomes | Macrolide antibiotic with distinct binding sites |
Anisomycin's unique ability to affect both protein and DNA synthesis while also having implications for memory processes distinguishes it from these similar compounds. Additionally, its specific action on eukaryotic ribosomes makes it particularly valuable in research settings focused on mammalian cells .
The discovery of anisomycin dates back to 1954 when Sobin and Tanner first isolated this antibiotic from the fermentation broths of Streptomyces griseolus and Streptomyces roseochromogenes. This groundbreaking discovery emerged during the golden age of antibiotic research, when scientists were systematically screening microbial cultures for bioactive compounds. The initial characterization revealed anisomycin's potent activity against protozoa, particularly Trichomonas species and Endamoeba histolytica, marking its early recognition as an antiprotozoal agent.
Subsequently, anisomycin was also identified in Streptomyces hygrospinosus var. beijingensis, expanding the understanding of its natural occurrence across different Streptomyces species. The structural elucidation and stereochemistry of anisomycin were definitively established through X-ray crystallographic analysis, revealing its unique pyrrolidine-based architecture with a trans-diol configuration. This structural characterization provided crucial insights into the molecular basis of its biological activity and laid the foundation for subsequent biosynthetic and mechanistic studies.
The isolation process involved traditional fermentation techniques followed by extraction and purification procedures that were typical of the era. The compound was initially recognized for its selective activity against pathogenic protozoa and fungi, with minimal antibacterial effects, distinguishing it from many other antibiotics discovered during the same period. This selective activity profile immediately suggested unique mechanisms of action that would later be elucidated through extensive biochemical research.
Anisomycin is also known by its alternative name, flagecidin, reflecting the historical naming conventions of the time when multiple research groups might independently discover and name the same compound. The systematic nomenclature for anisomycin follows IUPAC conventions, with its complete chemical name being [(2R,3S,4S)-4-hydroxy-2-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl] acetate. This naming system precisely describes the stereochemical configuration and functional groups present in the molecule.
The compound belongs to the pyrrolidine class of antibiotics, characterized by its distinctive five-membered nitrogen-containing ring structure. Within this classification, anisomycin is specifically categorized as a benzylpyrrolidine derivative due to the presence of the methoxybenzyl substituent attached to the pyrrolidine ring. This structural feature is crucial for its biological activity and distinguishes it from other pyrrolidine-containing natural products.
The molecular formula C₁₄H₁₉NO₄ and molecular weight of 265.31 g/mol place anisomycin among the medium-sized natural products. The compound has been assigned various registry numbers across different chemical databases, including CAS number 22862-76-6, which serves as its primary identifier in chemical literature and commercial sources. Additional synonyms include SA 3097C1, PA 106, Anhydroscopin A, and NSC 76712, reflecting its various designations in different research contexts.
Anisomycin has achieved remarkable significance in biochemical and molecular research due to its unique dual properties as both a protein synthesis inhibitor and a stress-activated protein kinase activator. This dual functionality has made it an invaluable tool for dissecting cellular processes and understanding the intricate relationships between protein synthesis, signal transduction, and cellular responses to stress. The compound's ability to selectively inhibit eukaryotic protein synthesis while leaving prokaryotic systems largely unaffected has provided researchers with a powerful tool for studying gene expression and cellular differentiation.
The compound's role in memory research has been particularly significant, with studies demonstrating its ability to disrupt traumatic memory consolidation. This property has led to its emergence as a potential psychiatric drug and a crucial tool for studying memory processes at the molecular level. Research has shown that anisomycin can prevent the brain from re-forming memory connections after breaking them during the retrieval process, opening new avenues for understanding memory formation and potentially treating post-traumatic stress disorders.
In cancer research, anisomycin has gained attention for its cytotoxic effects against various tumor cell lines, particularly triple-negative breast cancer cells. Studies have demonstrated that anisomycin can inhibit growth and induce caspase-dependent apoptosis in cancer cells while also targeting angiogenesis pathways. The compound's ability to disrupt mitochondrial respiration and decrease ATP levels while activating AMPK signaling pathways has provided insights into metabolic vulnerabilities in cancer cells.
Mass spectrometry analysis of anisomycin reveals characteristic fragmentation patterns that aid in structural identification [12] [15]. The molecular ion peak appears at mass-to-charge ratio 266 when using positive ion electrospray ionization, corresponding to the protonated molecular ion [M+H]⁺ [12] [15].
High-resolution mass spectrometry provides precise mass measurements for anisomycin and its fragments [12]. The technique achieves excellent sensitivity with lower limits of quantification ranging from 1.0 to 11.0 nanograms per gram depending on the sample matrix [12] [15]. Method validation studies demonstrate correlation coefficients ranging from 0.990 to 0.996 across different biological matrices [15].
Collision cross section measurements using ion mobility mass spectrometry yield values of 160.91 square angstroms for the protonated molecular ion, 162.83 square angstroms for the sodium adduct, and 165.8 square angstroms for the potassium adduct [16] [42]. These measurements provide additional structural characterization parameters.
Tandem mass spectrometry experiments reveal specific fragmentation pathways characteristic of the pyrrolidine structure [12] [15]. The fragmentation patterns assist in confirmatory identification and provide diagnostic ions for quantitative analysis applications [12]. Mass spectrometry coupled with liquid chromatography enables sensitive detection and quantification in complex biological matrices [12] [15].
Ion Type | Mass-to-Charge Ratio | Collision Cross Section (Ų) |
---|---|---|
[M+H]⁺ | 266.139 | 160.91 |
[M+Na]⁺ | 288.121 | 162.83 |
[M+K]⁺ | 304.095 | 165.8 |
[M+NH₄]⁺ | 283.165 | 176.5 |
[M-H]⁻ | 264.124 | 163.4 |
Infrared spectroscopy of anisomycin provides characteristic absorption patterns that correspond to specific functional groups within the molecule [16]. The compound exhibits typical carbonyl stretching vibrations associated with the acetate ester functionality [17]. Hydroxyl group stretching appears in the expected region for secondary alcohols [17].
The aromatic ring system generates characteristic carbon-carbon stretching vibrations and carbon-hydrogen bending modes in the fingerprint region [17]. The methoxy substituent contributes specific absorption bands related to carbon-oxygen stretching and methyl group deformations [17].
The anisomycin biosynthetic gene cluster was identified in Streptomyces hygrospinosus var. beijingensis through a bioactivity-guided high-throughput screening method, after remaining elusive for more than 60 years since the compound's discovery [1] [2] [3]. The identification proved challenging because anisomycin does not fit into any of the well-known natural product classes, making it impossible to predict the biosynthetic gene cluster from the genome using conventional bioinformatics approaches [1] [2] [3].
The complete biosynthetic gene cluster, designated as the ani cluster, spans approximately 28.67 kilobases and contains 25 open reading frames [1] [2] [3]. Through systematic gene deletion analysis, eight genes were identified as essential for anisomycin production: aniF, aniI, aniK, aniL, aniN, aniO, aniP, and aniQ [1] [2] [3]. The cluster was successfully transferred to Streptomyces lividans TK24 using cosmid vectors, and complementation experiments confirmed the completeness of the identified cluster [1] [2] [3].
Genomic analysis using MultiGeneBlast revealed that homologous biosynthetic gene ensembles can be found in several Streptomyces species as well as in two Proteobacteria, Pseudomonas protegens and Chromobacterium violaceum [1] [2] [3]. Interestingly, the Proteobacteria lack the homolog for the glycosyltransferase gene aniO, suggesting that the corresponding pathways have diverged and do not involve glycosylated intermediates [1] [2] [3].
The anisomycin biosynthetic pathway involves a core four-gene ensemble responsible for the synthesis of the pyrrolidine system: aniQ, aniP, aniO, and aniN [1] [2] [3]. These genes encode enzymes that catalyze unprecedented biosynthetic transformations distinct from known bacterial alkaloid pathways [1] [2] [3].
AniQ functions as a pyridoxal 5'-phosphate-dependent aminotransferase that performs dual transamination reactions during anisomycin biosynthesis [1] [2] [3]. The enzyme exhibits characteristic yellow coloration with a maximum absorbance at 417 nanometers, indicating proper pyridoxal 5'-phosphate cofactor binding [1] [2] [3].
In the first transamination reaction, AniQ catalyzes the deamination of L-tyrosine using α-ketoglutarate as the amine acceptor to produce 4-hydroxyphenylpyruvic acid [1] [2] [3]. The enzyme shows strict specificity for L-tyrosine and cannot accept D-tyrosine as a substrate [1] [2] [3]. This reaction initiates the anisomycin biosynthetic pathway and provides the aromatic keto acid precursor for subsequent transformations [1] [2] [3].
The second transamination reaction involves the conversion of the glycosylated intermediate compound 8 to compound 2, where AniQ reintroduces the amino group necessary for pyrrolidine formation [1] [2] [3]. Remarkably, L-glutamine serves as the optimal amine donor for this reaction, with approximately 92% of substrate conversion achieved within 20 minutes using 20 micromolar AniQ [1] [2] [3]. The enzyme demonstrates strong preference for glycosylated substrates, transaminising glycosylated compounds at a 10-fold faster rate than their non-glycosylated counterparts [1] [2] [3].
AniP encodes a transketolase enzyme containing a conserved domain similar to 1-deoxy-D-xylulose-5-phosphate synthase from the nonmevalonate isoprenoid pathway [1] [2] [3]. The enzyme catalyzes a thiamine diphosphate-dependent transketolase-type condensation reaction between 4-hydroxyphenylpyruvic acid and glyceraldehyde-3-phosphate to form the anisomycin molecular backbone [1] [2] [3] [4] [5].
Recent structural analysis and mechanistic studies revealed that AniP represents the first transketolase capable of catalyzing the transfer of a C2 ketol unit and symmetrical intermolecular coupling using aromatic keto acids as donor substrates [4] [5]. The enzyme shows specificity for aromatic keto acids and tolerance for both aliphatic and aromatic aldehydes [4] [5]. Site-directed mutagenesis identified key residues crucial for substrate binding, including isoleucine 220, histidine 275, arginine 322, and tryptophan 391 [4] [5].
The transketolase reaction mechanism involves the formation of a C2 ketol intermediate that is transferred to the acceptor aldehyde, resulting in the formation of compound 7 [4] [5]. This represents a novel class of natural product backbone biosynthesis genes encoding an α-keto acid-incorporating transketolase [1] [2] [3].
AniO functions as a UDP-glucose-dependent glycosyltransferase that catalyzes a cryptic glycosylation reaction crucial for downstream enzyme processing [1] [2] [3]. The enzyme specifically recognizes compound 7 as its substrate and converts it to the glycosylated intermediate compound 8 in the presence of UDP-glucose [1] [2] [3].
The glycosylation reaction catalyzed by AniO was unexpected because no glycosylated derivatives of anisomycin had been reported or detected previously [1] [2] [3]. This cryptic glycosylation step proves essential for the biosynthesis to proceed, as deletion of aniO results in complete loss of anisomycin production without accumulation of expected non-glycosylated intermediates [1] [2] [3].
The enzyme shows strict substrate specificity, as it cannot recognize L-tyrosine, 4-hydroxyphenylpyruvic acid, or other non-glycosylated intermediates as substrates [1] [2] [3]. The glycosylation serves multiple functions: it facilitates enzyme substrate recognition by downstream enzymes, protects intermediates from degradation, and ensures smooth progression of the biosynthetic pathway [1] [2] [3].
AniN represents a unique NAD(P)-dependent short-chain dehydrogenase that mediates multistep pyrrolidine formation through a complex bifunctional mechanism [1] [2] [3]. The enzyme catalyzes the conversion of the open-ring glycosylated intermediate compound 2 directly to the pyrrolidine-containing compound 3 without involvement of additional enzymes [1] [2] [3].
The catalytic mechanism involves an initial oxidative dehydrogenation of the hydroxyl group in compound 2 to form the corresponding aldehyde intermediate [1] [2] [3]. This is followed by spontaneous redox-neutral condensation between the amine and aldehyde groups to form an imine intermediate, which is subsequently reduced by AniN to yield the final pyrrolidine ring [1] [2] [3].
Time course analysis revealed that both oxidation and reduction occur during the conversion, with initial increase in NADH formation followed by gradual consumption [1] [2] [3]. The reaction can be inhibited by methylene blue, an aldehyde dehydrogenase inhibitor, confirming the proposed mechanism [1] [2] [3]. AniN shows approximately three-fold higher activity toward glycosylated substrates compared to non-glycosylated equivalents [1] [2] [3].
The biosynthesis of anisomycin involves the incorporation of multiple precursor molecules through distinct metabolic pathways. Early isotope-labeled precursor feeding experiments provided initial insights into the biosynthetic origins of different structural components [1] [2] [3].
L-tyrosine serves as the primary precursor for anisomycin biosynthesis, contributing the aromatic ring system and the C2 carbon of the pyrrolidine ring [1] [2] [3]. The utilization of tyrosine involves a unique transamination mechanism where the amino group from tyrosine is removed early in the pathway and subsequently reintroduced at a later stage [1] [2] [3].
Isotope feeding experiments using ^15^N-labeled tyrosine demonstrated that the nitrogen atom in the final anisomycin structure does not originate from tyrosine itself, indicating that the original amino group is exchanged during biosynthesis [1] [2] [3]. This finding led to the discovery of the dual transamination function of AniQ, where the enzyme first deaminates tyrosine to form 4-hydroxyphenylpyruvic acid and later reintroduces an amino group from a different source [1] [2] [3].
The tyrosine utilization pathway is initiated exclusively by AniQ, as demonstrated by gene deletion studies where removal of aniQ completely abolished anisomycin production without accumulation of any intermediates [1] [2] [3]. The enzyme shows strict stereoselectivity for L-tyrosine and cannot utilize D-tyrosine as a substrate [1] [2] [3].
Glycine and acetate serve as alternative precursors for the C4 and C5 carbons of the pyrrolidine ring through their conversion to glyceraldehyde-3-phosphate [1] [2] [3]. The integration occurs via the transketolase-catalyzed condensation reaction performed by AniP [1] [2] [3].
Isotope feeding experiments using ^13^C-labeled glycerol, which can be converted to glyceraldehyde-3-phosphate through the glycerol utilization pathway in Streptomyces, provided evidence for this incorporation pathway [1] [2] [3]. Quadrupole time-of-flight analysis revealed significant enrichment of the +2 dalton isotope peak in anisomycin, supporting the incorporation of the two-carbon unit from glyceraldehyde-3-phosphate [1] [2] [3].
The glycine/acetate incorporation represents a novel mechanism in bacterial alkaloid biosynthesis, as it involves the direct incorporation of glycolysis intermediates into the natural product backbone [1] [2] [3]. This pathway differs significantly from typical amino acid incorporation mechanisms found in other alkaloid biosynthetic systems [1] [2] [3].
Methionine contributes the methyl group found in the 4-methoxyphenyl moiety of anisomycin through the S-adenosylmethionine-dependent methylation pathway [1] [2] [3]. The methylation is catalyzed by AniK, a SAM-dependent O-methyltransferase that acts on the phenolic hydroxyl group of intermediate compounds [1] [2] [3].
Biochemical characterization demonstrated that AniK can methylate both desmethyl-deacetylanisomycin (compound 3a) and desmethyl-anisomycin (compound 4a) using S-adenosylmethionine as the methyl donor [1] [2] [3]. The reaction produces S-adenosylhomocysteine as a byproduct, confirming the standard SAM-dependent methylation mechanism [1] [2] [3].
The methylation reaction is essential for the biological activity of anisomycin, as demonstrated by bioactivity assays showing that desmethyl derivatives exhibit significantly reduced growth-inhibiting activity compared to the fully methylated compound [1] [2] [3]. The methionine-derived methyl group thus plays a crucial role in the final bioactive structure of anisomycin [1] [2] [3].
The discovery of cryptic glycosylation in anisomycin biosynthesis represented a major breakthrough in understanding the pathway complexity [1] [2] [3]. This unexpected modification involves the temporary attachment of a glucose unit to biosynthetic intermediates, which is subsequently removed before the final product formation [1] [2] [3].
The cryptic glycosylation is catalyzed by AniO, which specifically recognizes compound 7 and converts it to the glycosylated intermediate compound 8 using UDP-glucose as the sugar donor [1] [2] [3]. The glucose unit is not found in the final anisomycin structure, making this modification truly cryptic [1] [2] [3]. No glycosylated derivatives of anisomycin had been reported previously, emphasizing the unexpected nature of this discovery [1] [2] [3].
The biological significance of the cryptic glycosylation became apparent through enzyme kinetic studies, which revealed that downstream enzymes AniQ and AniN show strong preference for glycosylated substrates [1] [2] [3]. AniQ transaminates glycosylated substrates at a 10-fold faster rate than non-glycosylated equivalents, while AniN converts glycosylated compound 2 to compound 3 at approximately three-fold faster rate compared to the non-glycosylated substrate [1] [2] [3].
The glucose unit serves multiple functions in the biosynthetic pathway: it enhances enzyme substrate recognition, protects intermediates from degradation or consumption by other cellular processes, and ensures efficient progression through the biosynthetic steps [1] [2] [3]. The cryptic glycosylation represents a novel regulatory mechanism in natural product biosynthesis, where a temporary modification facilitates enzymatic processing without being incorporated into the final product [1] [2] [3].
The deglycosylation step is performed by AniG, an α-glucosidase that efficiently removes the glucose unit from compounds 2, 3, and 4 [1] [2] [3]. Interestingly, deletion of aniG does not affect anisomycin production, likely due to the presence of other α-glucosidases in the host organism that can complement this function [1] [2] [3].
The formation of the pyrrolidine ring in anisomycin biosynthesis involves a sophisticated biochemical mechanism catalyzed by the bifunctional dehydrogenase AniN [1] [2] [3]. This process represents a unique example of single-enzyme-mediated multistep pyrrolidine formation in bacterial alkaloid biosynthesis [1] [2] [3].
The pyrrolidine ring formation begins with the glycosylated open-ring intermediate compound 2, which contains the necessary functional groups for cyclization [1] [2] [3]. AniN catalyzes the initial oxidative dehydrogenation of the hydroxyl group in compound 2 using NAD+ as the electron acceptor, forming the corresponding aldehyde intermediate [1] [2] [3]. This oxidation step is evidenced by the initial increase in NADH formation during the reaction [1] [2] [3].
The aldehyde intermediate undergoes spontaneous intramolecular condensation with the amino group to form an imine linkage, creating the five-membered pyrrolidine ring structure [1] [2] [3]. This cyclization step is thermodynamically favorable and occurs without additional enzyme catalysis [1] [2] [3]. The formation of the imine represents a redox-neutral step that does not require additional cofactors [1] [2] [3].
The final step in pyrrolidine ring formation involves the reduction of the imine intermediate to form the stable pyrrolidine ring [1] [2] [3]. This reduction is also catalyzed by AniN, which functions as a bifunctional enzyme capable of both oxidation and reduction reactions [1] [2] [3]. The NADH produced in the initial oxidation step is consumed during the reduction phase, explaining the observed gradual decrease in NADH levels during the reaction [1] [2] [3].
The pyrrolidine ring formation mechanism is supported by inhibition studies using methylene blue, an aldehyde dehydrogenase inhibitor, which blocks the conversion of compound 2 to compound 3 [1] [2] [3]. Time course analysis revealed that the reaction proceeds without detectable accumulation of intermediates, indicating that the cyclization and reduction steps occur rapidly once the aldehyde is formed [1] [2] [3].
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